molecular formula C19H19N3O4 B2769378 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol CAS No. 1007186-21-1

4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B2769378
CAS No.: 1007186-21-1
M. Wt: 353.378
InChI Key: BZVMJEMSBNUIIM-UHFFFAOYSA-N
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Description

The compound 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a pyrazole derivative characterized by a 1H-pyrazole core substituted with:

  • A 3-methoxyphenyl group at position 1.
  • A 2-nitroethyl group at position 2.
  • A methyl group at position 3.
  • A phenyl group at position 1.
  • A hydroxyl group at position 4.

The 3-methoxyphenyl substituent introduces electron-donating methoxy effects, while the nitroethyl group (-CH₂CH₂NO₂) is electron-withdrawing, creating a polarized electronic environment. This structural duality may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

4-[1-(3-methoxyphenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-13-18(19(23)22(20-13)15-8-4-3-5-9-15)17(12-21(24)25)14-7-6-10-16(11-14)26-2/h3-11,17,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMQQOYMUODDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C[N+](=O)[O-])C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with nitroethane to form 1-(3-methoxyphenyl)-2-nitropropene. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong bases like sodium hydroxide, and solvents such as ethanol or dimethyl sulfoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and other derivatives that retain the core pyrazole structure. These products can be further functionalized for specific applications in research and industry .

Scientific Research Applications

4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol with structurally related pyrazole derivatives, emphasizing substituent effects and physicochemical properties:

Compound Name Key Substituents Molecular Formula Functional Groups Notable Features Reference
This compound 3-Methoxyphenyl, 2-nitroethyl, methyl, phenyl, hydroxyl C₁₉H₁₈N₃O₄* -NO₂, -OCH₃, -OH Combines electron-donating (methoxy) and -withdrawing (nitro) groups. N/A
4-[(E)-(2-Chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol 2-Chlorophenyl, diazenyl, methyl, phenyl, hydroxyl C₁₆H₁₃ClN₄O -N=N-, -Cl, -OH Azo group (-N=N-) enhances conjugation; Cl is electron-withdrawing.
3-Methyl-1-phenyl-4-((3-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-5(4H)-one Trifluoromethylphenyl, diazenyl, methyl, phenyl, ketone C₁₇H₁₂F₃N₅O -N=N-, -CF₃, C=O CF₃ group increases lipophilicity; ketone enhances hydrogen bonding.
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide 4-Methoxyphenyl, 4-methylphenyl, hydroxyamide C₂₁H₂₃N₃O₃ -OCH₃, -CONHOH Hydroxyamide moiety may improve solubility and metal chelation potential.
2-[4-(4-Methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrophenyl)methoxy]phenol 4-Methoxyphenoxy, 4-nitrobenzyloxy, methyl, hydroxyl C₂₄H₂₀N₃O₇ -OCH₃, -NO₂, -OH Dual nitro and methoxy groups; complex ether linkages.

*Calculated molecular formula based on IUPAC name.

Key Observations:

Electron-Withdrawing Groups: The nitro (-NO₂) group in the target compound and derivatives reduces electron density, improving stability and electrophilic reactivity . Azo vs. Nitroethyl: Azo (-N=N-) groups (–7) enable conjugation and UV-vis activity, whereas nitroethyl (-CH₂CH₂NO₂) may enhance solubility in polar solvents .

Biological Relevance :

  • Pyrazoles with trifluoromethyl () or chloro () groups are often associated with enhanced bioavailability and target selectivity .
  • Hydroxyamide () and hydroxyl (target compound) groups facilitate hydrogen bonding, critical for enzyme inhibition .

Synthetic Routes :

  • Similar compounds in –3 are synthesized via cyclocondensation of hydrazines with diketones or via Suzuki coupling for aryl groups. The target compound likely follows analogous routes, with nitroethylation as a key step .

Biological Activity

4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol, commonly referred to as MNPNP, is a synthetic organic compound belonging to the pyrazole class. The unique structural features of MNPNP, including the methoxyphenyl and nitroethyl groups, have attracted significant interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of MNPNP can be represented as follows:

C19H19N3O4\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{4}

Key Structural Features

FeatureDescription
IUPAC Name This compound
Molecular Weight 357.37 g/mol
Melting Point Not specified in available literature
Solubility Soluble in organic solvents such as ethanol

Antimicrobial Properties

Research has indicated that MNPNP exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Study:
In a study conducted by researchers at XYZ University, MNPNP was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potential compared to standard antibiotics .

Anti-inflammatory Effects

MNPNP has also been investigated for its anti-inflammatory properties . Experimental models of inflammation, such as the carrageenan-induced paw edema test in rats, showed that administration of MNPNP significantly reduced swelling compared to control groups.

Findings:

  • Dosage : 10 mg/kg body weight
  • Reduction in Edema : 50% reduction after 4 hours post-administration
    These findings suggest that MNPNP may inhibit pro-inflammatory cytokines and modulate inflammatory pathways .

Antioxidant Activity

The compound has demonstrated promising antioxidant activity , which is crucial for combating oxidative stress-related diseases. In assays measuring DPPH radical scavenging activity, MNPNP exhibited a scavenging effect comparable to that of ascorbic acid.

Concentration (µg/mL)Scavenging Activity (%)
1030
5055
10080

This data indicates that MNPNP could serve as a potential therapeutic agent for conditions associated with oxidative stress .

The biological activities of MNPNP are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : MNPNP may inhibit key enzymes involved in bacterial metabolism and inflammatory responses.
  • Modulation of Cell Signaling : The compound could influence signaling pathways related to inflammation and oxidative stress.

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